Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Description
This compound is a derivative of butanoic acid featuring two critical functional groups:
- 4-[[(1,1-Dimethylethoxy)carbonyl]amino]: A tert-butoxycarbonyl (Boc)-protected amine, which enhances stability during synthetic reactions, particularly in peptide synthesis .
- 2,5-Dioxo-1-pyrrolidinyl ester: A succinimidyl ester group that activates the carboxylic acid for nucleophilic substitution, enabling efficient coupling with amines or alcohols under mild conditions .
Molecular Formula: C₁₃H₂₀N₂O₆ (calculated based on structural analogs in and ).
Applications: Widely used in bioconjugation and peptide synthesis due to its high reactivity and Boc protection compatibility .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6/c1-13(2,3)20-12(19)14-8-4-5-11(18)21-15-9(16)6-7-10(15)17/h4-8H2,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHPNVGBJRBWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the reaction of butanoic acid derivatives with tert-butoxycarbonyl chloride and pyrrolidinyl esters . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above . The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Trifluoroacetic acid or other strong acids for Boc deprotection.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Hydrolysis: Butanoic acid derivative and pyrrolidinone.
Substitution: Free amine after Boc deprotection.
Scientific Research Applications
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions . The pyrrolidinyl ester moiety may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
Reactivity :
- The target compound’s succinimidyl ester exhibits 10–100× faster coupling kinetics compared to methyl or ethyl esters (e.g., ’s compound) due to superior leaving-group ability .
- Azide-containing analogs (e.g., ) prioritize click chemistry over traditional peptide bonds, limiting direct comparability .
Solubility :
- Succinimidyl esters generally show lower solubility in water (<1 mg/mL) but higher compatibility with DMF or acetonitrile compared to hydrochloride salts (: >50 mg/mL in water) .
Stability :
- Boc protection in the target compound prevents unintended amine protonation, enabling storage at room temperature, unlike free amines (e.g., requires refrigeration) .
Synthetic Utility :
- Bromo or sulfonyl derivatives () are tailored for halogenation or sulfonylation, whereas the target compound’s succinimidyl group is optimal for amide bond formation .
Research Implications
Biological Activity
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester (CAS Number: 57294-38-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 203.24 g/mol. The structure features a pyrrolidine ring, which is known to confer various biological properties.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 57294-38-9 |
| Molecular Formula | C9H17NO4 |
| Molecular Weight | 203.2356 g/mol |
The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. It is hypothesized that the pyrrolidine moiety interacts with specific receptors or enzymes involved in metabolic processes or cell signaling pathways.
Antitumor Activity
Research has indicated that derivatives of butanoic acid exhibit antitumor properties. For instance, pivaloyloxymethyl butyrate (AN-9), a prodrug related to butanoic acid, has shown greater potency than butyric acid in inducing differentiation in malignant cells and inhibiting tumor growth in preclinical studies. AN-9 demonstrated favorable pharmacological properties and was well-tolerated in clinical settings, highlighting the therapeutic potential of butanoic acid derivatives in cancer treatment .
Inhibition of Leukotriene A4 Hydrolase
A related compound, DG-051, has been identified as a novel inhibitor of leukotriene A4 hydrolase, which plays a crucial role in inflammatory processes. This suggests that butanoic acid derivatives may have anti-inflammatory properties through similar mechanisms .
Study on Antitumor Effects
In a phase I clinical trial involving AN-9, patients with advanced solid malignancies received the drug via intravenous infusion. The study aimed to determine the maximum tolerated dose and assess side effects. Although mild to moderate side effects were reported (nausea, vomiting), there were no dose-limiting toxicities observed. A partial response was noted in one patient with metastatic non-small cell lung cancer .
Extraction and Analysis of Related Compounds
A review focused on the extraction and analysis of pyrrolizidine alkaloids highlighted the need for robust extraction methods for compounds similar to butanoic acid derivatives. The study emphasized the importance of standardized extraction conditions to ensure accurate assessment of biological activities .
Q & A
Basic Questions
Q. What is the synthetic pathway for preparing this compound?
- Methodology :
- Step 1 : Start with 4-aminobutanoic acid. Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic solvent system (e.g., THF/water, pH ~8–9) to yield Boc-protected 4-aminobutanoic acid .
- Step 2 : Activate the carboxylic acid by reacting with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like DCC or EDC in anhydrous DCM/THF. This forms the active NHS ester .
- Characterization : Confirm via -NMR (e.g., δ 1.4 ppm for tert-butyl protons) and LC-MS (expected MW: 285.3 g/mol for CHNO) .
Q. How should this compound be handled and stored to ensure stability?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work under inert atmosphere (N) to prevent hydrolysis of the NHS ester .
- Storage : Store at –20°C in airtight, desiccated containers. Avoid exposure to moisture or acidic/basic conditions, which may cleave the Boc group or hydrolyze the ester .
Q. What spectroscopic techniques are recommended for structural confirmation?
- NMR : -NMR to identify tert-butyl (9H singlet at δ 1.4 ppm) and pyrrolidinyl protons (multiplet at δ 2.7–3.1 ppm). -NMR for carbonyl signals (Boc: ~155 ppm; NHS ester: ~170 ppm) .
- IR : Peaks at ~1780 cm (NHS ester C=O) and ~1680 cm (Boc C=O) .
- Mass Spectrometry : ESI-MS in positive mode for [M+H] (m/z 285.3) .
Advanced Questions
Q. How can coupling efficiency be optimized when using this NHS ester in peptide synthesis?
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility. Maintain pH 7–8 (e.g., with Hünig’s base) to deprotonate amine nucleophiles .
- Reaction Monitoring : Track reaction progress via HPLC or TLC (R shift as NHS byproduct forms). Typical reaction time: 2–4 hours at 0–4°C to minimize racemization .
Q. What side reactions occur during synthesis, and how are they mitigated?
- Common Issues :
- Hydrolysis of NHS ester: Minimize by using anhydrous solvents and low temperatures.
- Boc Deprotection: Avoid acidic conditions (e.g., TFA) during synthesis. Use scavengers like triisopropylsilane if cleavage is unintended .
Q. How does solvent polarity affect the compound’s reactivity in nucleophilic acyl substitutions?
- Solvent Impact : Higher polarity (e.g., DMF) stabilizes the transition state, accelerating acylation. However, protic solvents (e.g., MeOH) may hydrolyze the ester.
- Empirical Data : Solubility in DMSO: >50 mg/mL; in water: <1 mg/mL. Pre-dissolve in DMSO before adding to aqueous buffers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
